molecular formula C10H9ClO2 B1366233 7-Chloro-3,4-dihydro-2H-benzo[b]oxepin-5-one CAS No. 55579-90-3

7-Chloro-3,4-dihydro-2H-benzo[b]oxepin-5-one

Cat. No. B1366233
CAS RN: 55579-90-3
M. Wt: 196.63 g/mol
InChI Key: SWNUBBODNFTNPC-UHFFFAOYSA-N
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Description

“7-Chloro-3,4-dihydro-2H-benzo[b]oxepin-5-one” is a chemical compound with the CAS Number: 55579-90-3 . It has a molecular weight of 196.63 .

Physical and Chemical Properties The compound is a colorless to yellow liquid . It has a boiling point of 98-122 C / 5mm . The compound should be stored at 0-8C .

Safety Information For safety information, it’s recommended to refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer .

Scientific Research Applications

  • Scientific Field: Medicinal Chemistry

    • Application Summary : The compound is used as a scaffold in the development of new drugs . It has been found to have potential in various pharmacological activities .
    • Methods of Application : The compound is modified with various functional groups at different positions to enhance its activity . For example, halo groups at the 7 and 8 positions of the ring have been found to yield active compounds .
    • Results or Outcomes : The compound has shown potential in antimicrobial, antiviral, antihypertensive, antidiabetic, anticancer activities, and as KATP channel activators and AMPA receptor modulators .
  • Scientific Field: Organic Chemistry

    • Application Summary : The compound is used as a catalyst in the synthesis of 4H-pyran, pyranopyrazole, and pyrazolo[1,2-b]phthalazine derivatives .
    • Methods of Application : The compound, specifically N,2-Dibromo-6-chloro-3,4-dihydro-2H-benzo[e][1,2,4]thiadiazine-7-sulfonamide 1,1-dioxide (DCDBTSD), is used as a catalyst in a one-pot multi-component reaction (MCR) in water .
    • Results or Outcomes : The reaction successfully synthesizes the desired derivatives .
  • Scientific Field: Drug Development

    • Application Summary : The compound is used as an intermediate in the synthesis of Tolvaptan , an orally active nonpeptide arginine vasopressin V2 receptor antagonist .
    • Methods of Application : The compound is used in the chemical synthesis process of Tolvaptan .
    • Results or Outcomes : The successful synthesis of Tolvaptan, which is used in the treatment of hyponatremia (low blood sodium levels) associated with congestive heart failure, cirrhosis, and the syndrome of inappropriate antidiuretic hormone (SIADH) .
  • Scientific Field: Medicinal Chemistry

    • Application Summary : The compound has been used in the synthesis of a new derivative, 7-chloro-5-(3-furanyl)-3-methyl-3,4-dihydro-2H-1,2,4-benzothiadiazine-1,1-dioxide .
    • Methods of Application : The compound is chemically modified to create the new derivative .
    • Results or Outcomes : The new derivative has shown high binding affinities at the AMPA receptor, making it one of the most active benzothiadiazine-derived positive allosteric modulators of AMPA-PAMs in vitro .
  • Scientific Field: Organic Chemistry

    • Application Summary : The compound is used as a catalyst in the synthesis of 4H-pyran, pyranopyrazole, and pyrazolo[1,2-b]phthalazine derivatives .
    • Methods of Application : The compound, specifically N,2-Dibromo-6-chloro-3,4-dihydro-2H-benzo[e][1,2,4]thiadiazine-7-sulfonamide 1,1-dioxide (DCDBTSD), is used as a catalyst in a one-pot multi-component reaction (MCR) in water .
    • Results or Outcomes : The reaction successfully synthesizes the desired derivatives .
  • Scientific Field: Medicinal Chemistry

    • Application Summary : The compound has been used in the synthesis of a new derivative, mono-, di-, and trialkyl-substituted 7-Chloro-3,4-dihydro-2H-1,2,4-benzothiadiazine 1,1-dioxides .
    • Methods of Application : The compound is chemically modified to create the new derivative .
    • Results or Outcomes : The new derivative has shown high binding affinities at the AMPA receptor, making it one of the most active benzothiadiazine-derived positive allosteric modulators of AMPA-PAMs in vitro .

properties

IUPAC Name

7-chloro-3,4-dihydro-2H-1-benzoxepin-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClO2/c11-7-3-4-10-8(6-7)9(12)2-1-5-13-10/h3-4,6H,1-2,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWNUBBODNFTNPC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)C2=C(C=CC(=C2)Cl)OC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80408227
Record name 7-Chloro-3,4-dihydro-2H-benzo[b]oxepin-5-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80408227
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Chloro-3,4-dihydro-2H-benzo[b]oxepin-5-one

CAS RN

55579-90-3
Record name 7-Chloro-3,4-dihydro-2H-benzo[b]oxepin-5-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80408227
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7-chloro-2,3,4,5-tetrahydro-1-benzoxepin-5-one
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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